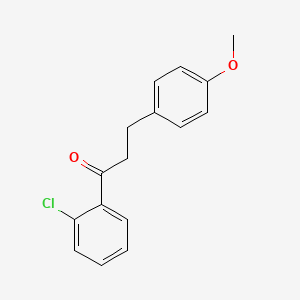
3-(4-Chlorophenyl)-3',5'-dichloropropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated compounds similar to 3-(4-Chlorophenyl)-3',5'-dichloropropiophenone is not explicitly detailed in the provided papers. However, the literature does describe the synthesis of related compounds, such as the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to yield a butanoic acid derivative, which further reacts to form various heterocyclic compounds with potential biological activity . This suggests that the synthesis of chlorinated compounds often involves multi-step reactions and can lead to a variety of products with different chemical properties.
Molecular Structure Analysis
The molecular structure of chlorinated compounds has been extensively studied using techniques such as X-ray diffraction and DFT calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized, revealing its orthorhombic space group and unit cell parameters . Similarly, the molecular structure and spectroscopic data of another chlorinated compound were obtained from DFT calculations, providing insights into bond lengths, bond angles, and intramolecular charge transfer . These studies indicate that chlorinated compounds often exhibit complex molecular geometries and electronic properties.
Chemical Reactions Analysis
The reactivity of chlorinated compounds is highlighted in the literature, with various reactions leading to the formation of new heterocyclic compounds with expected biological activity . For instance, the reaction of a chloropyridazine derivative with different nucleophiles has been described, showcasing the diverse chemical behavior of chlorinated intermediates . This suggests that this compound may also participate in a range of chemical reactions, potentially leading to biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds have been investigated through spectroscopic methods and quantum chemical studies. The vibrational analysis of 4-Chloro-3-iodobenzophenone using FT-IR, FT-Raman, and DFT calculations provides information on the intramolecular interactions and the HOMO-LUMO energy gap . Additionally, the study of 3,5-Dichloro-3',4'-dimethoxybiphenyl reveals π-π stacking interactions and the dihedral angle between benzene rings . These findings suggest that chlorinated compounds like this compound may exhibit specific spectroscopic features and intermolecular interactions that can be characterized using similar techniques.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as sr-9009 and BUT-3-ENYL , have been found to interact with specific targets. For instance, SR-9009 acts as an agonist for Nuclear receptor subfamily 1 group D member 1 and 2 .
Mode of Action
For example, Myclobutanil, a compound with a similar structure, has been reported to disrupt membrane function by inhibiting sterol biosynthesis .
Biochemical Pathways
A selenium-containing compound with a similar structure has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
Pharmacokinetics
Compounds with similar structures, such as pitolisant , have been studied for their pharmacokinetic properties.
Result of Action
Indole derivatives, which share some structural similarities, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Triclocarban, a compound with a similar structure, is known to be a white powder that is insoluble in water . This suggests that the solubility and stability of 3-(4-Chlorophenyl)-3’,5’-dichloropropiophenone could also be influenced by environmental factors such as temperature and pH.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIUWYJSHKEBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644498 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898788-45-9 | |
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















